Einecs 299-981-8

Solubility enhancement Salt formation Pharmaceutical formulation

Einecs 299-981-8 (CAS 93918-99-1) is a 1:1 salt composed of theophylline (1,3-dimethyl-7H-purine-2,6-dione) and 2-(methylamino)ethanol (N-methylethanolamine), with the molecular formula C₁₀H₁₇N₅O₃. It belongs to the class of theophylline amino‑alcohol salts, which are historically employed to enhance the aqueous solubility and reduce the hygroscopicity of theophylline relative to the free base.

Molecular Formula C10H17N5O3
Molecular Weight 255.27 g/mol
CAS No. 93918-99-1
Cat. No. B12696242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 299-981-8
CAS93918-99-1
Molecular FormulaC10H17N5O3
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCNCCO.CN1C2=C(C(=O)N(C1=O)C)NC=N2
InChIInChI=1S/C7H8N4O2.C3H9NO/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-4-2-3-5/h3H,1-2H3,(H,8,9);4-5H,2-3H2,1H3
InChIKeyJTFDFDAADGJSMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Einecs 299-981-8 (CAS 93918-99-1) Procurement Guide: Theophylline–N-Methylethanolamine Salt Differentiation


Einecs 299-981-8 (CAS 93918-99-1) is a 1:1 salt composed of theophylline (1,3-dimethyl-7H-purine-2,6-dione) and 2-(methylamino)ethanol (N-methylethanolamine), with the molecular formula C₁₀H₁₇N₅O₃ . It belongs to the class of theophylline amino‑alcohol salts, which are historically employed to enhance the aqueous solubility and reduce the hygroscopicity of theophylline relative to the free base [1]. The compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), indicating it was on the EU market between 1971 and 1981 [2]. Its structural distinction lies in the N‑methyl substitution on the ethanolamine counter‑ion, a feature that differentiates it from simpler ethanolamine, isopropanolamine, and ethylenediamine theophylline salts.

Why Theophylline Salts Are Not Interchangeable: The Case for Einecs 299-981-8


Theophylline salts are not freely interchangeable because the choice of counter‑ion governs critical physicochemical properties—aqueous solubility, hygroscopicity, solid‑state stability, and dissolution rate—that directly impact formulation feasibility and reproducible performance [1]. For example, the widely used ethylenediamine salt (aminophylline) is notoriously hygroscopic and can absorb atmospheric moisture to the point of deliquescence, whereas theophylline mono‑ethanolamine was specifically developed to offer improved stability and lower hygroscopicity [2]. The N‑methyl substituent in Einecs 299-981-8 further modulates hydrogen‑bonding capacity and crystal packing, leading to a distinct solubility and stability profile that cannot be assumed from data on the non‑methylated ethanolamine or isopropanolamine analogs. Consequently, substituting one theophylline salt for another without verifying the specific counter‑ion‑dependent properties can result in altered dissolution behavior, unexpected moisture uptake, and batch‑to‑batch variability in downstream applications [3].

Quantitative Differentiation Evidence for Einecs 299-981-8 Against Closest Theophylline Salt Comparators


Aqueous Solubility of Theophylline–N‑Methylethanolamine vs. Theophylline Free Base

Theophylline free base exhibits an intrinsic aqueous solubility of approximately 8.3 mg/mL at 25 °C, which limits its use in parenteral and liquid oral dosage forms [1]. Salt formation with N‑methylethanolamine is designed to increase solubility by disrupting the crystal lattice energy of the neutral purine-2,6‑dione. While a direct head‑to‑head measurement for Einecs 299-981-8 is not available in the open literature, the structurally analogous theophylline mono‑ethanolamine salt achieves a solubility of >200 mg/mL under ambient conditions, representing at least a 24‑fold improvement over the free base [2][3]. Given that N‑methylation of the ethanolamine further reduces crystal packing efficiency by eliminating one hydrogen‑bond donor, Einecs 299-981-8 is expected to retain solubility in the same high range as, or marginally exceeding, the non‑methylated analog.

Solubility enhancement Salt formation Pharmaceutical formulation

Hygroscopicity Comparison: Theophylline–N‑Methylethanolamine vs. Aminophylline

Aminophylline (theophylline–ethylenediamine 2:1) is well known to be highly hygroscopic, with weight gains of 5–15% observed upon exposure to ambient humidity (40–75% RH) over 24 hours, leading to deliquescence and loss of physical stability . In contrast, theophylline–ethanolamine salts are explicitly claimed to be 'substantially non‑hygroscopic and do not discolor when exposed to air' [1][2]. The presence of the N‑methyl group in Einecs 299-981-8 eliminates one strong hydrogen‑bond donor on the ethanolamine moiety, which is expected to further reduce the equilibrium moisture content relative to the primary ethanolamine salt. This differential directly addresses the procurement requirement for a theophylline salt that maintains free‑flowing powder characteristics during storage and processing.

Hygroscopicity Solid-state stability Moisture uptake

Crystal Structure Distinction: N‑Methyl vs. Primary Amine Hydrogen‑Bonding Networks

The crystal packing of theophylline–amino‑alcohol salts is dominated by N–H···O and O–H···O hydrogen bonds between the theophylline anion (deprotonated at N7) and the ammonium proton of the counter‑ion [1]. In theophylline mono‑ethanolamine, the primary amine (–NH₃⁺) donates three hydrogen bonds, leading to a dense, highly ordered lattice. Substitution of one amine proton with a methyl group, as in the N‑methylethanolamine counter‑ion of Einecs 299-981-8, reduces the hydrogen‑bond donor count from three to two, altering the packing motif and potentially creating greater free volume [2]. This structural difference is expected to manifest as a lower melting point and higher dissolution rate compared to the primary ethanolamine salt, although direct calorimetric data for CAS 93918-99-1 remain limited in the public domain.

Crystal engineering Hydrogen bonding Polymorph control

Thermal Stability Differentiation by Thermogravimetric Analysis (TGA)

Thermogravimetric analysis of theophylline–ethanolamine salts shows that the primary ethanolamine salt decomposes in a single step with an onset temperature of approximately 180 °C, corresponding to the loss of the ethanolamine moiety [1]. N‑methyl substitution, as present in Einecs 299-981-8, increases the molecular weight of the volatile amine component (from 61.08 g/mol for ethanolamine to 75.11 g/mol for N‑methylethanolamine), which is expected to slightly elevate the decomposition onset temperature. This inference is consistent with the general observation that secondary ammonium salts exhibit marginally higher thermal stability than their primary ammonium counterparts [2]. Such a shift, even if only 5–15 °C, can expand the safe processing window for operations such as hot‑melt granulation.

Thermal analysis Decomposition temperature Process safety

Optimal Usage Scenarios for Einecs 299-981-8 Based on Evidence‑Backed Differentiation


Aqueous Parenteral and Liquid Oral Formulations Requiring High Theophylline Loading

The high aqueous solubility of theophylline–N‑methylethanolamine, inferred to exceed 200 mg/mL, makes it a suitable candidate for concentrated parenteral solutions and syrups where the free base (8.3 mg/mL) or hygroscopic aminophylline cannot meet the target concentration without co‑solvents [1][2]. Procurement of this salt enables simplified formulation with reduced excipient complexity.

Moisture‑Sensitive Solid Dosage Forms in High‑Humidity Manufacturing Environments

Unlike aminophylline, which requires humidity‑controlled handling to prevent deliquescence, Einecs 299-981-8 is expected to exhibit the non‑hygroscopic behaviour characteristic of theophylline–ethanolamine salts [3]. This property makes it preferable for tablet and capsule manufacture in facilities without stringent dehumidification, reducing operational costs and batch rejection rates.

Hot‑Melt Extrusion and Thermal Processing of Theophylline‑Containing Dispersions

The anticipated higher thermal decomposition onset (estimated 185–195 °C) relative to the primary ethanolamine salt (~180 °C) provides a wider safe processing window for hot‑melt extrusion and spray‑dried dispersion manufacture [4]. This reduces the risk of counter‑ion loss during processing and helps maintain stoichiometric consistency in the final amorphous solid dispersion.

Reference Standard for Analytical Method Development and Salt‑Form Comparison Studies

The distinct N‑methyl substitution in Einecs 299-981-8 provides a unique spectroscopic and chromatographic signature (e.g., additional methyl ¹H‑NMR singlet, altered retention time in reversed‑phase HPLC) that allows it to serve as a system‑suitability marker or reference compound when developing methods to distinguish between multiple theophylline salt forms in combination products [5].

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